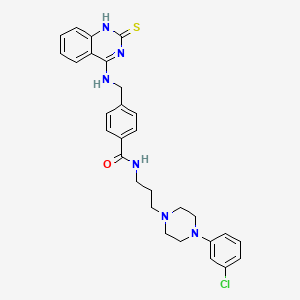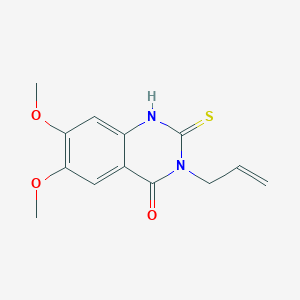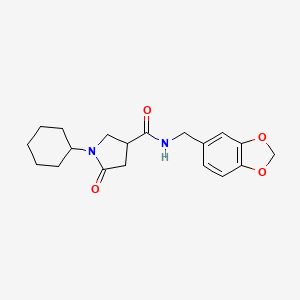
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a chlorophenyl group, and a quinazolinone moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.
Attachment of the Propyl Chain: The next step involves the alkylation of the piperazine intermediate with 1-bromopropane to introduce the propyl chain.
Formation of the Quinazolinone Moiety: The quinazolinone moiety is synthesized separately by reacting anthranilic acid with thiourea under acidic conditions.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the quinazolinone moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.
Pharmacology: Research focuses on its effects on various biological pathways and its potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-oxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide: Similar structure but with an oxo group instead of a thioxo group.
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.
Uniqueness
The uniqueness of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C29H31ClN6OS |
|---|---|
Molekulargewicht |
547.1 g/mol |
IUPAC-Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide |
InChI |
InChI=1S/C29H31ClN6OS/c30-23-5-3-6-24(19-23)36-17-15-35(16-18-36)14-4-13-31-28(37)22-11-9-21(10-12-22)20-32-27-25-7-1-2-8-26(25)33-29(38)34-27/h1-3,5-12,19H,4,13-18,20H2,(H,31,37)(H2,32,33,34,38) |
InChI-Schlüssel |
WJSWBAAIZCPRDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CNC3=NC(=S)NC4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11213065.png)
![2-[(2-methylbenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11213071.png)
![N-(2-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11213072.png)

![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B11213077.png)
![ethyl 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B11213083.png)
![1-(3-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213086.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11213095.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-4-carboxamide](/img/structure/B11213096.png)
![5-(2-Chlorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213102.png)
![Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11213105.png)
![5-amino-N-(4-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11213113.png)
![Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11213124.png)

